[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
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Description
[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H19BrN2OS2 and its molecular weight is 447.41. The purity is usually 95%.
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Biological Activity
The compound [4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the biological properties of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C17H18BrN3OS
- Molecular Weight : 388.32 g/mol
- CAS Number : 6073-04-7
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent coupling with the benzothiophene moiety. The specific synthetic route may vary based on the desired purity and yield.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study highlighted the effectiveness of similar pyrazole derivatives against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance potency. For instance, compounds were tested against the HEPG2 liver cancer cell line, showing IC50 values ranging from 3.74 to 9.38 µg/mL for the most active derivatives .
The biological activity is primarily attributed to the inhibition of protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and apoptosis. The compound's structure allows it to interact with key signaling pathways involved in cancer progression. Docking studies have shown a preferential binding affinity for specific PTKs over others, indicating a targeted approach in cancer therapy .
Biochemical Effects
In addition to anticancer activity, studies have evaluated the biochemical effects of this compound on liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Results demonstrated that treatment with this compound did not significantly alter enzyme levels compared to control groups, suggesting a moderate safety profile .
Case Studies
A notable case study involved testing this compound in vivo on mice models. The treatment resulted in minimal changes in serum biochemistry parameters compared to traditional chemotherapy agents like doxorubicin and 5-fluorouracil (5-FU). This suggests that while effective against tumors, the compound may offer a safer alternative with fewer side effects .
Comparative Analysis of Biological Activity
Compound Name | IC50 (µg/mL) | Targeted Kinase | Safety Profile |
---|---|---|---|
Compound A | 3.74 | c-Kit | Moderate |
Compound B | 4.31 | SRC | Moderate |
Compound C | 3.92 | PDGFR | Moderate |
[Target Compound] | TBD | TBD | TBD |
Properties
IUPAC Name |
[4-(4-bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS2/c1-12-19(25-16-9-7-15(21)8-10-16)13(2)23(22-12)20(24)18-11-14-5-3-4-6-17(14)26-18/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQCDIOEVJSGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(S2)CCCC3)C)SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.